molecular formula C10H15NO2 B3040908 (1S,E)-(-)-Camphorquinone 3-oxime CAS No. 251645-83-7

(1S,E)-(-)-Camphorquinone 3-oxime

Cat. No.: B3040908
CAS No.: 251645-83-7
M. Wt: 181.23 g/mol
InChI Key: YRNPDSREMSMKIY-PHUNFMHTSA-N
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Description

(1S,E)-(-)-Camphorquinone 3-oxime is an organic compound derived from camphorquinone It is characterized by the presence of an oxime functional group attached to the camphorquinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,E)-(-)-Camphorquinone 3-oxime typically involves the reaction of camphorquinone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:

    Starting Material: Camphorquinone

    Reagent: Hydroxylamine hydrochloride

    Solvent: Ethanol or methanol

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,E)-(-)-Camphorquinone 3-oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives

    Reduction: Amines

    Substitution: Various substituted oxime derivatives

Scientific Research Applications

(1S,E)-(-)-Camphorquinone 3-oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,E)-(-)-Camphorquinone 3-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Camphorquinone: The parent compound, lacking the oxime group.

    Camphorquinone 3-hydrazone: Similar structure with a hydrazone group instead of an oxime.

    Camphorquinone 3-thiosemicarbazone: Contains a thiosemicarbazone group.

Uniqueness

(1S,E)-(-)-Camphorquinone 3-oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

251645-83-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6?,10-/m1/s1

InChI Key

YRNPDSREMSMKIY-PHUNFMHTSA-N

Isomeric SMILES

C[C@]12CCC(C1(C)C)C(=NO)C2=O

SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 600 ml of dried diethyl ether was dissolved 130 g (0.854 mol) of commercially available D-camphor, and 20.4 g of metallic sodium was added thereto. The solution was kept at 0° C. with stirring, and 123 ml (0.916 mol) of isoamyl nitrite was added thereto to conduct a reaction for 14 hours. After completion of the reaction, 200 ml of water was added to the reaction mixture, and the aqueous layer was separated. To the aqueous layer was added 400 ml of 10% hydrochloric acid, and the solid thus formed was extracted with diethyl ether. The ether layer was dried and concentrated to obtain 51 g of 3-hydroxyiminocamphor.
Quantity
123 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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